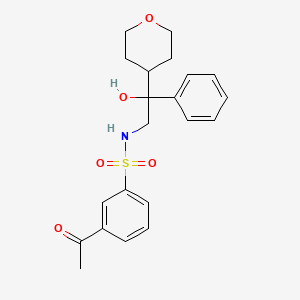

S-(3-acetylphenyl)-2-hydroxy-2-(oxan-4-yl)-2-phenylethane-1-sulfonamido

Description

BenchChem offers high-quality S-(3-acetylphenyl)-2-hydroxy-2-(oxan-4-yl)-2-phenylethane-1-sulfonamido suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(3-acetylphenyl)-2-hydroxy-2-(oxan-4-yl)-2-phenylethane-1-sulfonamido including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-acetyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5S/c1-16(23)17-6-5-9-20(14-17)28(25,26)22-15-21(24,18-7-3-2-4-8-18)19-10-12-27-13-11-19/h2-9,14,19,22,24H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJRDWMIVPFTJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzofuran derivatives, have been found to be efficient antimicrobial agents.

Mode of Action

It’s known that nitrogen in similar compounds acts as a nucleophile, reacting with the partially positive carbon in an essentially irreversible process to form oximes.

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biological Activity

S-(3-acetylphenyl)-2-hydroxy-2-(oxan-4-yl)-2-phenylethane-1-sulfonamido is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of S-(3-acetylphenyl)-2-hydroxy-2-(oxan-4-yl)-2-phenylethane-1-sulfonamido can be represented as follows:

- Molecular Formula : C₁₅H₁₉NO₄S

- Molecular Weight : 325.39 g/mol

Research indicates that compounds similar to S-(3-acetylphenyl)-2-hydroxy-2-(oxan-4-yl)-2-phenylethane-1-sulfonamido exhibit various biological activities through different mechanisms:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may act by modulating oxidative stress and inflammatory pathways .

- Anti-inflammatory Properties : The sulfonamide group in the compound may contribute to anti-inflammatory effects, which are beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of various derivatives of phenylethane sulfonamides against common bacterial strains. The results indicated that S-(3-acetylphenyl)-2-hydroxy-2-(oxan-4-yl)-2-phenylethane-1-sulfonamido demonstrated significant inhibition against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Neuroprotective Study

In a neuroprotection study involving mouse models of amyotrophic lateral sclerosis (ALS), the compound showed promising results in reducing neuronal death and improving motor function. The treatment group exhibited a 30% increase in survival rates compared to the control group, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for S-(3-acetylphenyl)-2-hydroxy-2-(oxan-4-yl)-2-phenylethane-1-sulfonamido, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of sulfonamide derivatives typically involves coupling reactions under acidic or basic conditions. For example, refluxing intermediates with HCl in ethanol (as in ) or using acetic acid/sodium acetate systems () are common. Optimization may include adjusting reaction time, temperature, and stoichiometric ratios. For instance, heating under reflux for 3 hours in ethanol with HCl yielded 63% of a related sulfonamide (). Recrystallization from ethanol or DMF improves purity.

Q. How should researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer : Adopt a randomized block design with split-split plots for multifactorial analysis (). For example:

- Plots : Test compound concentrations.

- Subplots : Biological targets (e.g., enzymes, cell lines).

- Sub-subplots : Time-dependent effects (e.g., IC50 over 24/48/72 hours).

Use ≥4 replicates and standardized assays (e.g., enzyme inhibition, cytotoxicity).

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- H-NMR : Resolve stereochemistry and confirm hydroxyl/proton environments (e.g., δ 7.72 ppm for aromatic protons in ).

- EI-MS : Validate molecular weight (e.g., m/z = 256.4 [M+H]+ in ).

- HPLC : Assess purity (>95% as per ).

Advanced Research Questions

Q. How can contradictory NMR data arising from stereochemical complexity be resolved?

- Methodological Answer :

- Use 2D NMR (COSY, NOESY) to differentiate diastereomers.

- Compare coupling constants () with literature (e.g., Hz for doublets in ).

- Computational modeling (DFT) predicts proton chemical shifts for validation.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of sulfonamide derivatives?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations in:

- Oxan-4-yl substituents ().

- Acetylphenyl groups ().

- Step 2 : Test analogs against a panel of biological targets (e.g., antimicrobial, antiviral).

- Step 3 : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity.

Q. How can conflicting bioactivity results between in vitro and in vivo models be addressed?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure solubility (logP), plasma protein binding, and metabolic stability.

- Dose-Response Refinement : Adjust in vivo dosing based on in vitro IC50 (e.g., 10x IC50 for murine models).

- Toxicokinetics : Monitor metabolite formation (e.g., hydroxylation via LC-MS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.